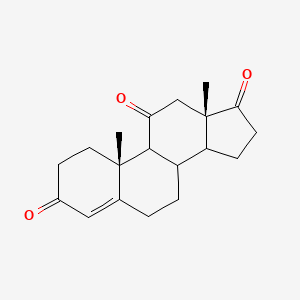
(+)-Adrenosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Adrenosterone is a naturally occurring steroid hormone that is a metabolite of the adrenal hormone dehydroepiandrosterone (DHEA) It is known for its role in the biosynthesis of androgens and estrogens, which are critical for various physiological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Adrenosterone typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar oxidation processes. The use of biotechnological methods, such as microbial fermentation, is also explored to produce this compound more sustainably and efficiently.
Chemical Reactions Analysis
Types of Reactions
(+)-Adrenosterone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Androstenedione derivatives.
Reduction: Androstanediol derivatives.
Substitution: Halogenated steroids.
Scientific Research Applications
(+)-Adrenosterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the endocrine system and its effects on hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
(+)-Adrenosterone exerts its effects by interacting with specific enzymes and receptors in the body. It primarily targets the enzyme 11β-hydroxysteroid dehydrogenase, which is involved in the conversion of cortisone to cortisol. This interaction influences the levels of active glucocorticoids, thereby affecting various physiological processes such as metabolism, immune response, and stress regulation.
Comparison with Similar Compounds
(+)-Adrenosterone is compared with other similar compounds like:
Androstenedione: Another steroid hormone involved in the biosynthesis of androgens and estrogens.
Dehydroepiandrosterone (DHEA): A precursor to this compound and other steroid hormones.
Testosterone: A primary male sex hormone with similar biosynthetic pathways.
Uniqueness
This compound is unique due to its specific role in the regulation of glucocorticoid levels and its potential therapeutic applications in managing adrenal-related disorders.
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
InChI Key |
RZRPTBIGEANTGU-YJVBKCKTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2C(=O)C[C@]4(C3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
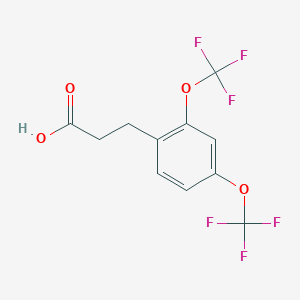
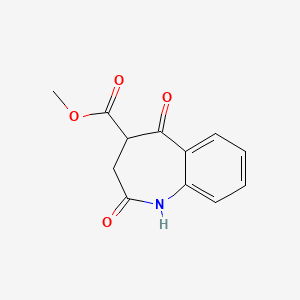
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
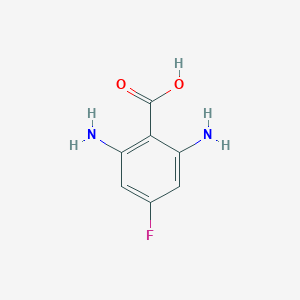

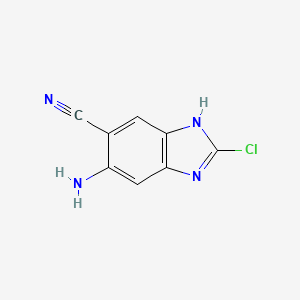
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
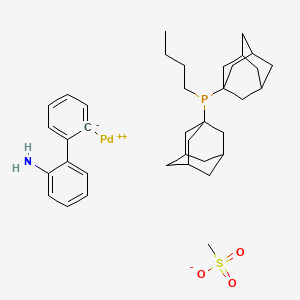
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
